Furo[2,3-b]pyridine-2-carbaldehyde
Overview
Description
Furo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 2-position of the pyridine ring.
Mechanism of Action
Target of Action
Related compounds have been used as potent and highly selective inhibitors of cdc-like kinases (clks) and efficient modulators of the hedgehog signaling pathway .
Mode of Action
Related furo[2,3-b]pyridine derivatives have been synthesized through a multi-catalytic protocol, involving gold, palladium, and phosphoric acid, which enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Biochemical Pathways
Related compounds have been reported to modulate the hedgehog signaling pathway .
Result of Action
Related compounds have shown promising results in inhibiting cdc-like kinases (clks) and modulating the hedgehog signaling pathway .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furo[2,3-b]pyridine-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For example, chalcones bearing specific substituents can be used as starting materials, which undergo condensation and cyclization to form the desired furo[2,3-b]pyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthetic protocols that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Furo[2,3-b]pyridine-2-carboxylic acid.
Reduction: Furo[2,3-b]pyridine-2-methanol.
Substitution: Various substituted furo[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Furo[2,3-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an anticancer agent due to its ability to disrupt key cellular signaling pathways.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Furo[2,3-b]pyridine-2-carbaldehyde can be compared with other similar compounds such as:
- Furo[3,2-b]pyridine-2-carbaldehyde
- 5-Bromothis compound
- Furo[2,3-b]pyridine-6-carbaldehyde
These compounds share similar structural features but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific substitution at the 2-position of the pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
furo[2,3-b]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDPNNOISGCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292044 | |
Record name | Furo[2,3-b]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109274-92-2 | |
Record name | Furo[2,3-b]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109274-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-b]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[2,3-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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